molecular formula C16H22N6O3 B7094192 tert-butyl N-[1-[5-(4-amino-2-methylpyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate

tert-butyl N-[1-[5-(4-amino-2-methylpyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate

Cat. No.: B7094192
M. Wt: 346.38 g/mol
InChI Key: NJJFDOUFCQGQJA-UHFFFAOYSA-N
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Description

tert-butyl N-[1-[5-(4-amino-2-methylpyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a cyclobutyl ring, which is further substituted with a 1,2,4-oxadiazole ring and a 4-amino-2-methylpyrimidine moiety

Properties

IUPAC Name

tert-butyl N-[1-[5-(4-amino-2-methylpyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3/c1-9-18-8-10(11(17)19-9)12-20-13(22-25-12)16(6-5-7-16)21-14(23)24-15(2,3)4/h8H,5-7H2,1-4H3,(H,21,23)(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJFDOUFCQGQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)C2=NC(=NO2)C3(CCC3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-[5-(4-amino-2-methylpyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as amidoximes with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the pyrimidine moiety: The 4-amino-2-methylpyrimidine can be introduced via nucleophilic substitution reactions, often using halogenated intermediates.

    Construction of the cyclobutyl ring: This step may involve cyclization reactions starting from linear precursors, often using strong bases or catalysts to facilitate ring closure.

    Introduction of the tert-butyl carbamate group: This is typically done by reacting the amine precursor with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups on the pyrimidine ring.

    Reduction: Reduction reactions may target the oxadiazole ring or the carbamate group, potentially leading to ring opening or amine formation.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include nitro derivatives or carboxylic acids.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the substituents introduced, potentially leading to a wide variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-[5-(4-amino-2-methylpyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of the oxadiazole and pyrimidine rings with biological macromolecules. It may serve as a probe for understanding enzyme mechanisms or as a ligand in receptor studies.

Medicine

In medicinal chemistry, this compound is of interest for its potential pharmacological properties. The presence of the oxadiazole and pyrimidine rings suggests it may have activity against certain biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-[5-(4-amino-2-methylpyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate likely involves interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring may participate in hydrogen bonding or π-π interactions, while the pyrimidine ring could engage in base-pairing interactions with nucleic acids or other aromatic systems. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate
  • tert-butyl N-(5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)carbamate
  • tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate

Uniqueness

Compared to these similar compounds, tert-butyl N-[1-[5-(4-amino-2-methylpyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate is unique due to the presence of both the oxadiazole and pyrimidine rings, which may confer distinct biological activities and chemical reactivity. This dual functionality can be advantageous in designing molecules with specific properties for targeted applications.

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